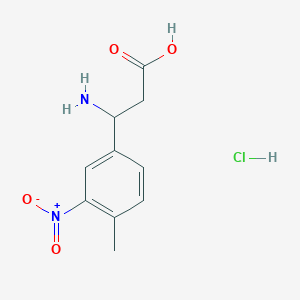

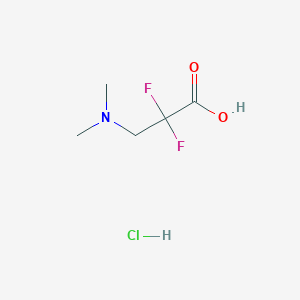

3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Applications

3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride has been utilized in the solid-phase synthesis of optically active substituted 2-aminofuranones. This process involves a three-step synthesis using α-hydroxy acids on a nitrophenyl carbonate derivative of Wang resin. This method is significant for the efficient production of diverse 3,5-disubstituted-2-aminofuranones (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).

Antimalarial Activity

In the field of medicinal chemistry, derivatives of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride have been synthesized and tested for antimalarial activity. A study demonstrated that certain derivatives exhibited promising antimalarial properties against Plasmodium berghei in mice (Werbel et al., 1986).

Electrochemical Behaviour

The electrochemical behavior of derivatives of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride has been investigated, particularly in protic medium. This research is crucial for understanding the reduction processes and potential applications in electrochemical sensors or energy storage systems (David, Hurvois, Tallec, & Toupet, 1995).

Solubility and Partition Coefficient Studies

The compound has been involved in studies to determine the solubility and partition coefficients of various substances. This is significant in pharmaceutical sciences and chemical engineering for understanding how different compounds behave in various solvents (Hart et al., 2015).

Synthesis of Benzoxazine Monomers

It also plays a role in the synthesis of benzoxazine monomers for materials science applications. The compound's derivatives have been used to create polybenzoxazine, a class of thermosetting resins known for their high thermal stability and mechanical properties (Trejo-Machin et al., 2017).

Propiedades

IUPAC Name |

3-amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-6-2-3-7(4-9(6)12(15)16)8(11)5-10(13)14;/h2-4,8H,5,11H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXVTSMHGLAQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(=O)O)N)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl](/img/structure/B2602458.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2602460.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)